molecular formula C9H7ClO2 B1590266 8-Chlorochroman-4-one CAS No. 49701-11-3

8-Chlorochroman-4-one

Cat. No. B1590266
CAS RN: 49701-11-3
M. Wt: 182.6 g/mol
InChI Key: VWENHHJICDZGQB-UHFFFAOYSA-N
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Description

8-Chlorochroman-4-one is a chemical compound with the molecular formula C9H7ClO2 . It has a molecular weight of 182.60400 . This compound has attracted the attention of researchers due to its unique properties and potential applications.


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . The review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .


Molecular Structure Analysis

The 8-chlorochroman-4-one molecule contains a total of 20 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .


Physical And Chemical Properties Analysis

8-Chlorochroman-4-one has a boiling point of 321.8°C . The molecular formula is C9H7ClO2 and the molecular weight is 182.60400 .

Scientific Research Applications

Structural Analysis

8-Chlorochroman-4-one is significant in the structural study of various compounds. For instance, Nakanishi and Hayashi (2002) investigated the structures of compounds containing the chroman group with different substituents, including chlorine. Their research, conducted through X-ray crystallography and NMR spectroscopy, revealed insights into the stabilization and interaction within these compounds, highlighting the role of 8-chlorochroman-4-one in structural chemistry (Nakanishi & Hayashi, 2002).

Synthesis Processes

The compound also plays a role in various synthesis processes. Gabbutt, Hepworth, and Heron (1994) demonstrated how 3-chlorochroman-4-ones can be efficiently obtained from chroman-4-ones, which indicates the potential of 8-chlorochroman-4-one in synthesizing related compounds (Gabbutt, Hepworth, & Heron, 1994).

Biotransformation and Green Chemistry

In the field of green chemistry, Şahin (2020) used Lactobacillus paracasei as a biocatalyst for synthesizing enantiopure (S)-6-chlorochroman-4-ol from 6-chlorochroman-4-one. This process highlights the environmental benefits and efficiency of using biological methods in chemical synthesis (Şahin, 2020).

Role in Organic Chemistry

The role of 8-chlorochroman-4-one in organic chemistry is further emphasized through its involvement in various organic reactions. Hepworth, Jones, and Livingstone (1981) explored its conversion into different derivatives, showcasing its versatility in organic synthesis (Hepworth, Jones, & Livingstone, 1981).

Applications in Sensor Development

In sensor development, 8-chlorochroman-4-one derivatives can be utilized. Duke et al. (2010) discussed the development of anion sensors based on naphthalimide structures, which include chlorochroman-4-one derivatives. These sensors find applications in various chemical and biological sensing mechanisms (Duke et al., 2010).

Safety And Hazards

The safety data sheet suggests avoiding contact with skin, eyes, or clothing. It is also advised to avoid ingestion and inhalation. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Due to the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

8-chloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWENHHJICDZGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553194
Record name 8-Chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chlorochroman-4-one

CAS RN

49701-11-3
Record name 8-Chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SD Tanpure - 2021 - ir.library.oregonstate.edu
Traditional approaches for the direct preparation of alkenes are unable to fully control either the stereochemical configuration of the carbon-carbon double bond or else the …
Number of citations: 0 ir.library.oregonstate.edu

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